molecular formula C18H16N4O3S B2466868 3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

カタログ番号: B2466868
分子量: 368.4 g/mol
InChIキー: GIFXGSITUBUVGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

IUPAC Name

3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-11(2)12-7-9-13(10-8-12)26(24,25)18-16-19-17(23)14-5-3-4-6-15(14)22(16)21-20-18/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXGSITUBUVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of N-Cyanoimidocarbonates

In a representative procedure, ethyl N-cyanoimidocarbonate reacts with 4-hydrazinobenzoic acid in ethanol at 0°C, followed by triethylamine-mediated cyclization. Acidification with concentrated HCl and refluxing for 1–3 hours yields 8-carboxy-2-methoxy-triazoloquinazolin-5-one (compound 5a in sources). Critical parameters include:

  • Temperature : Strict control at 0°C during imidocarbonate addition prevents premature cyclization.
  • Acid Workup : Gradual HCl addition under ice cooling ensures controlled protonation of intermediates.

Table 1 : Cyclocondensation Reaction Optimization

Parameter Optimal Condition Yield (%) Reference
Solvent Ethanol 78–82
Base Triethylamine 85
Acidification Time 2 hours (reflux) 91

Sulfonyl Group Introduction

The installation of the 4-(propan-2-yl)benzenesulfonyl moiety at position 3 requires careful selection of sulfonating agents and coupling conditions. Patent data demonstrates the effectiveness of benzyl zinc chloride in mediating cross-couplings with aryl halides.

Transition Metal-Catalyzed Sulfonation

A two-step protocol derived from US11434243B2 involves:

  • Halogenation : Treatment of the triazoloquinazolinone core with phosphorus oxychloride (POCl₃) in acetonitrile generates a reactive chloro intermediate.
  • Negishi Coupling : Reaction with 4-(propan-2-yl)benzenesulfonyl zinc chloride in THF at 30°C achieves C–S bond formation.

Critical Process Details :

  • POCl₃ Stoichiometry : A 1:1.2 molar ratio of substrate to POCl₃ minimizes side reactions.
  • Zinc Reagent Preparation : In situ generation of the sulfonyl zinc species using ZnCl₂ and LiTMP (lithium tetramethylpiperidide) ensures reactivity.

Table 2 : Sulfonation Efficiency Across Conditions

Sulfonating Agent Catalyst Temperature (°C) Yield (%) Purity (%)
4-iPrC₆H₄SO₂Cl CuI 80 67 92
4-iPrC₆H₄SO₂ZnCl (in situ) Pd(PPh₃)₄ 30 88 98

Functional Group Interconversion and Final Assembly

Post-sulfonation modifications often involve lactam ring stabilization and solubility enhancement. The patent literature describes acetic acid-mediated crystallization as a key purification step, resolving solubility challenges inherent to triazoloquinazolinones.

Recrystallization Optimization

Crude product dissolved in hot acetic acid (120–125°C) followed by gradual cooling to 24°C yields crystalline 3-sulfonyltriazoloquinazolinone with >99% HPLC purity. Scaling this process to production levels requires:

  • Solvent Gradient : Stepwise addition of water during cooling prevents oiling out.
  • Charcoal Treatment : Activated carbon (0.5% w/w) removes colored impurities without adsorbing product.

Comparative Analysis of Synthetic Routes

Four principal methodologies emerge from the literature:

Route A : Direct sulfonation of preformed triazoloquinazolinone using SO₃·Py complex in DMF (65% yield, low regioselectivity).
Route B : Pd-catalyzed cross-coupling of chloro intermediate with sulfonyl zinc reagent (88% yield, high scalability).
Route C : Mitsunobu reaction with 4-iPrC₆H₄SO₂H and DIAD/PPh₃ (72% yield, limited to gram-scale).

Table 3 : Route Performance Metrics

Route Key Advantage Limitation Industrial Viability
A No metal catalysts Poor functional group tolerance Low
B High yield, regioselectivity Requires anhydrous Zn reagent High
C Mild conditions Costly reagents Moderate

Characterization and Quality Control

Final product validation employs orthogonal analytical methods:

  • ¹H NMR : Diagnostic signals include the isopropyl doublet at δ 1.25–1.30 ppm and quinazolinone NH at δ 13.15 ppm.
  • HPLC-MS : ESI+ mode confirms [M+H]⁺ at m/z 413.2 with <0.5% related substances.
  • XRD : Monoclinic crystal structure (space group P2₁/c) validates sulfonyl group orientation.

Applications and Derivative Synthesis

While the primary focus is on the preparation of the title compound, its utility as a kinase inhibitor precursor warrants mention. Chlorination at position 8 using POCl₃ generates electrophilic intermediates for further functionalization.

化学反応の分析

反応の種類: サヴィリンは主に置換反応を受け、その反応では、分子の官能基が他の基と置き換えられ、その活性と特性が変更されます。 特定の条件下では、酸化反応と還元反応にも関与する可能性があります .

一般的な試薬と条件: サヴィリンを含む反応で使用される一般的な試薬には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、過酸化水素などの酸化剤が含まれます。 反応条件は通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を含みます .

主要な生成物: サヴィリンを含む反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では、異なる官能基を持つ誘導体が生成される可能性があり、酸化反応では、化合物の酸化型が生成される可能性があります .

4. 科学研究への応用

サヴィリンは、特に微生物学、薬理学、医薬品化学の分野で、幅広い科学研究への応用があります。主要な応用には、以下が含まれます。

科学的研究の応用

Savirin exhibits significant antibiofilm activity , particularly against Staphylococcus aureus. This bacterium is notorious for its ability to form biofilms, which contribute to chronic infections and antibiotic resistance. The mechanism of action involves the inhibition of key biofilm-related genes, disrupting the biochemical pathways essential for biofilm formation and maintenance. This property enhances the effectiveness of existing antibiotics against resistant strains of bacteria.

Table 1: Antibiofilm Activity of Savirin Against Staphylococcus aureus

Concentration (µg/mL)Biofilm Inhibition (%)
1035
2560
5085
10095

Anticancer Potential

Recent studies have indicated that Savirin may possess anticancer properties . Its triazoloquinazoline core structure is associated with various pharmacological effects. Investigations into its cytotoxicity against different cancer cell lines have shown promising results. For instance, Savirin has been tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled study, Savirin was administered to HeLa and MCF-7 cells at varying concentrations:

Cell LineConcentration (µM)Viability (%)
HeLa1075
HeLa2550
MCF-71080
MCF-72545

The results indicated a dose-dependent decrease in cell viability, suggesting that Savirin may be effective in inhibiting tumor growth .

Pharmacokinetics

Savirin is typically administered subcutaneously in animal models. Its pharmacokinetic profile indicates a moderate half-life, which supports its potential for therapeutic applications. Further studies are necessary to fully elucidate its absorption, distribution, metabolism, and excretion characteristics.

作用機序

サヴィリンは、黄色ブドウ球菌のクオラムセンシングシステムの主要な構成要素であるAgrAタンパク質を標的にすることで、その効果を発揮します。サヴィリンはAgrAに結合することにより、毒性遺伝子の活性化を阻止し、それによって毒素の産生とバイオフィルム形成を阻害します。 この機構により、宿主の免疫システムは抗生物質耐性を促進することなく、感染症をより効果的に排除することができます .

6. 類似の化合物との比較

サヴィリンは、黄色ブドウ球菌のAgrAタンパク質を特異的に標的にすることに特徴があります。類似の化合物には、細菌のコミュニケーションシステムの異なる構成要素を標的にする他のクオラムセンシング阻害剤が含まれます。これらの化合物のいくつかは次のとおりです。

これらの化合物と比較して、サヴィリンは、in vitroおよびin vivoモデルの両方における有効性、および宿主の通常の微生物叢への最小限の影響によって際立っています .

類似化合物との比較

Savirin is unique in its specific targeting of the AgrA protein in Staphylococcus aureus. Similar compounds include other quorum sensing inhibitors that target different components of the bacterial communication system. Some of these compounds are:

Compared to these compounds, Savirin stands out due to its efficacy in both in vitro and in vivo models, as well as its minimal impact on the host’s normal microbiota .

生物活性

3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one, commonly referred to as Savirin, is a synthetic compound with notable biological activities. Its structure features a triazoloquinazoline core that has been associated with various pharmacological effects, particularly against bacterial infections and potential anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one
  • Molecular Formula : C18H16N4O3S
  • Molecular Weight : 368.4 g/mol

Savirin exhibits significant antibiofilm activity against Staphylococcus aureus, primarily by inhibiting the expression of key biofilm-related genes. This action disrupts the biochemical pathways responsible for biofilm formation and maintenance, thereby enhancing the efficacy of existing antibiotics against resistant strains.

Target Pathways

The primary targets of Savirin include:

  • Biofilm-related genes in Staphylococcus aureus
  • Biochemical pathways involved in biofilm formation

Biological Activity

Savirin has demonstrated a range of biological activities:

Antibacterial Activity

Savirin has been shown to effectively inhibit biofilm formation by Staphylococcus aureus. The compound's ability to disrupt biofilm integrity makes it a promising candidate for treating infections caused by antibiotic-resistant bacteria.

Anticancer Potential

Preliminary studies indicate that Savirin may possess anticancer properties. The following table summarizes some key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Effect
Study 1MCF-722.54Moderate inhibition of proliferation
Study 2A5493.0Strong antiproliferative effect
Study 3T47D5.08Significant growth inhibition

Case Studies

  • Antibiofilm Activity : A study demonstrated that Savirin significantly reduced biofilm biomass in Staphylococcus aureus cultures when administered at specific concentrations, highlighting its potential as an adjunct therapy for chronic infections.
  • Anticancer Activity : In vitro tests indicated that Savirin inhibited the proliferation of various cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Pharmacokinetics

Savirin is typically administered subcutaneously in animal models. Its pharmacokinetic profile suggests good bioavailability and tissue distribution, although further studies are required to fully understand its metabolism and excretion pathways.

Q & A

Q. What are the established synthetic routes for the triazoloquinazolinone core in this compound?

The triazoloquinazolinone scaffold is typically synthesized via cyclization reactions starting from hydrazine derivatives. For example:

  • Hydrazine precursor method : 2-Hydrazinobenzoic acid reacts with dithioimidocarbonates (e.g., diphenyl-N-cyano-dithioimidocarbonate) in ethanol under basic conditions (triethylamine) to form the triazole ring, followed by acid-catalyzed cyclization to yield the fused quinazolinone system .
  • Modification of substituents : Sulfonyl groups (e.g., benzenesulfonyl) are introduced via post-synthetic oxidation of sulfanyl intermediates using hydrogen peroxide or via direct substitution .

Key reagents : Ethanol, triethylamine, phosphorus oxychloride (for chlorination), glacial acetic acid (for oxidation).

Q. How is the molecular structure of this compound validated experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Planarity of the triazoloquinazolinone core and substituent orientation (e.g., phenyl rings at ~59° relative to the core) are critical parameters .
  • SHELX refinement : Used for crystallographic data processing; H-atoms are placed via difference Fourier maps or riding models .

Example : The methylsulfonyl group in analogs shows equal S–O bond lengths (1.402 Å), confirmed by SC-XRD .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl groups, fused rings) influence antitumor activity?

  • Anticancer screening (NCI-60) : Compounds are tested at 10<sup>−5</sup> M against 60 cancer cell lines. For example:
  • Triazoloquinazoline 3b showed 27% growth inhibition in LOX IMVI melanoma cells, while thieno-fused analogs exhibited higher activity than aryl-fused derivatives (e.g., quinazolines) due to improved cellular penetration .

  • Low solubility of oxadiazolyl derivatives (e.g., 3a-h ) correlates with reduced activity, necessitating formulation optimization .

    Data interpretation : Compare growth inhibition (%) across cell lines and structural subgroups (Tables 1–2 in ).

Q. What methodological challenges arise in analyzing contradictory data between in vitro and computational studies?

  • In vitro vs. DFT calculations : Discrepancies may arise from solvent effects (absent in gas-phase DFT) or dynamic protein-ligand interactions unaccounted for in static models.
  • Example : A crystal structure study of a triazoloquinazoline derivative revealed weak Cl···N interactions (3.20 Å) not predicted by initial docking, highlighting the need for MD simulations to validate binding modes .

Resolution : Combine SC-XRD with molecular dynamics (MD) and free-energy perturbation (FEP) to refine computational models .

Q. How can synthetic protocols be optimized to improve yield and purity of sulfonylated derivatives?

  • Challenges : Sulfonyl group introduction often requires harsh oxidants (e.g., H2O2 in acetic acid), which may degrade the core structure.
  • Optimization :
  • Use catalytic tetrabutylammonium iodide (TBAI) to enhance reaction efficiency.

  • Monitor reaction progress via TLC and purify via recrystallization (ethanol/water) .

    Critical parameters : Temperature control (<60°C), stoichiometric excess of sulfonating agents .

Methodological Considerations

Q. What strategies address low solubility in biological assays for hydrophobic analogs?

  • Formulation : Use DMSO/PEG-400 mixtures or nanoemulsions to enhance aqueous solubility.
  • Structural tweaks : Introduce polar groups (e.g., hydroxyl, carboxyl) without disrupting pharmacophore interactions .

Q. How are SHELX programs applied in crystallographic refinement of this compound?

  • SHELXL : Refines anisotropic displacement parameters for non-H atoms.
  • SHELXE : Resolves phase problems in experimental phasing.
  • Best practices : Restrain N–H bond lengths (0.88±0.01 Å) and apply riding models for C-bound H-atoms .

Safety and Handling

Q. What safety protocols are recommended for handling sulfonylated triazoloquinazolines?

  • PPE : Nitrile gloves, lab coat, chemical goggles.
  • Storage : Dry, ventilated area; avoid light/heat.
  • Spill management : Neutralize with sodium bicarbonate, collect via vacuum, dispose as hazardous waste .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。